molecular formula C23H39N7O5 B14174895 L-Lysyl-L-isoleucyl-L-histidyl-L-proline CAS No. 918424-39-2

L-Lysyl-L-isoleucyl-L-histidyl-L-proline

Cat. No.: B14174895
CAS No.: 918424-39-2
M. Wt: 493.6 g/mol
InChI Key: BPFQRUCCIHCFCJ-GBBGEASQSA-N
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Description

L-Lysyl-L-isoleucyl-L-histidyl-L-proline is a tetrapeptide composed of four amino acids: lysine, isoleucine, histidine, and proline. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-isoleucyl-L-histidyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s protecting group.

    Coupling: of the next protected amino acid using coupling reagents such as HBTU or DIC.

    Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

    Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-isoleucyl-L-histidyl-L-proline can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized to form oxo-histidine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can yield oxo-histidine, while reduction of disulfide bonds results in free thiols.

Scientific Research Applications

L-Lysyl-L-isoleucyl-L-histidyl-L-proline has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory and wound healing properties.

    Industry: Utilized in the development of peptide-based drugs and cosmetic products.

Mechanism of Action

The mechanism of action of L-Lysyl-L-isoleucyl-L-histidyl-L-proline involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and triggering downstream signaling cascades. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in wound healing and anti-inflammatory effects.

    L-Glutaminyl-L-asparaginyl-L-prolyl-L-valyl-L-valyl-L-histidyl-L-phenylalanyl-L-phenylalanyl-L-lysyl-L-asparaginyl-L-isoleucyl-L-valyl-L-threonyl-L-prolyl-L-arginyl-L-threonyl-L-proline: A longer peptide with more complex biological functions.

Uniqueness

L-Lysyl-L-isoleucyl-L-histidyl-L-proline is unique due to its specific sequence and the presence of histidine, which can participate in metal ion coordination and redox reactions. This makes it particularly interesting for applications in biochemistry and medicine.

Properties

CAS No.

918424-39-2

Molecular Formula

C23H39N7O5

Molecular Weight

493.6 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C23H39N7O5/c1-3-14(2)19(29-20(31)16(25)7-4-5-9-24)21(32)28-17(11-15-12-26-13-27-15)22(33)30-10-6-8-18(30)23(34)35/h12-14,16-19H,3-11,24-25H2,1-2H3,(H,26,27)(H,28,32)(H,29,31)(H,34,35)/t14-,16-,17-,18-,19-/m0/s1

InChI Key

BPFQRUCCIHCFCJ-GBBGEASQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

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